3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid

Catalog No.
S14590582
CAS No.
M.F
C7H5BF4O3
M. Wt
223.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboroni...

Product Name

3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid

IUPAC Name

[3-fluoro-4-hydroxy-5-(trifluoromethyl)phenyl]boronic acid

Molecular Formula

C7H5BF4O3

Molecular Weight

223.92 g/mol

InChI

InChI=1S/C7H5BF4O3/c9-5-2-3(8(14)15)1-4(6(5)13)7(10,11)12/h1-2,13-15H

InChI Key

KYIPQKZDDZWTLZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)O)C(F)(F)F)(O)O

3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by a trifluoromethyl group and a hydroxyl group on a phenyl ring. Its molecular formula is C7H5BF4O3C_7H_5BF_4O_3, and it has a molecular weight of approximately 223.92 g/mol . The compound appears as a white to light yellow powder and is soluble in organic solvents, making it suitable for various chemical applications .

, particularly in organic synthesis. It is known for its role in:

  • Suzuki-Miyaura Coupling: A widely used cross-coupling reaction that forms carbon-carbon bonds, where this boronic acid can react with aryl halides to produce biphenyl derivatives.
  • Borylation Reactions: It can be used in the borylation of alkenes and alkynes, facilitating the introduction of boron into organic molecules.
  • Acid-Base Reactions: The hydroxyl group allows for acid-base chemistry, making it a versatile intermediate in various synthetic pathways.

The synthesis of 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid can be achieved through several methods:

  • Borylation of Aryl Halides: Utilizing boron reagents with aryl halides under palladium catalysis.
  • Hydrolysis of Boronate Esters: Starting from trifluoromethyl-substituted boronate esters, which can be hydrolyzed to yield the desired product.
  • Fluorination of Hydroxy Compounds: Direct fluorination methods can introduce the fluorine substituent onto the aromatic ring.

3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid finds applications in various fields:

  • Organic Synthesis: Primarily used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
  • Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its biological activity.
  • Material Science: Employed in the development of new materials with specific electronic or optical properties.

Interaction studies involving 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid focus on its reactivity and compatibility with other compounds. Key findings include:

  • Reactivity with Amines: The compound can form stable complexes with amines, which may influence its behavior in biological systems.
  • Stability in Various Conditions: Research indicates that it maintains stability under acidic and basic conditions, which is crucial for its application in synthetic methodologies.

Several compounds share structural similarities with 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
4-Fluoro-3-(trifluoromethyl)phenylboronic acidC7H5BF4O20.93
3-Fluoro-5-(trifluoromethyl)phenylboronic acidC7H5BF4O20.89
3-Fluoro-4-(trifluoromethyl)phenylboronic acidC7H5BF4O20.87
5-Fluoro-2-(trifluoromethyl)phenylboronic acidC7H5BF4O20.87
4-Fluoro-2-(trifluoromethyl)phenylboronic acidC7H5BF4O20.87

Uniqueness

The unique feature of 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid lies in its specific positioning of functional groups, which enhances its reactivity profile compared to similar compounds. The presence of both hydroxy and trifluoromethyl groups allows for diverse applications in both organic synthesis and potential biological interactions.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

224.0267868 g/mol

Monoisotopic Mass

224.0267868 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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